Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is a fused bicyclic system consisting of a five-membered imidazole ring and a six-membered pyridine ring. The presence of the ethyl ester and tert-butyl groups adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C. The resulting intermediate is then esterified using ethyl chloroformate or a similar reagent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: N-bromosuccinimide in chloroform at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate: Similar structure but different position of the carboxylate group.
tert-butyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate: Contains a bromine atom and a pyrazine ring instead of a pyridine ring.
These comparisons highlight the uniqueness of this compound in terms of its structure and potential biological activities.
Biological Activity
Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research studies and findings.
- Molecular Formula : C14H21N3O4
- Molecular Weight : 295.34 g/mol
- CAS Number : 1053656-22-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods often include cyclization reactions and the introduction of functional groups that enhance biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazo[1,2-a]pyridine derivatives. For instance:
- Cell Line Studies : In vitro evaluations using various cancer cell lines have demonstrated that compounds related to this compound exhibit significant antiproliferative effects. For example, related compounds showed growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with a GI50 value as low as 13 μM .
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may influence the cell cycle and apoptosis pathways:
- Cell Cycle Analysis : Flow cytometry studies indicated that treatment with related compounds increased the G0/G1 phase population while decreasing the S phase in TNBC cells. This suggests a potential mechanism involving cell cycle arrest rather than direct apoptosis .
Anti-inflammatory Activity
Compounds within this chemical class have also been evaluated for anti-inflammatory properties:
- COX Inhibition : A series of imidazo derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes. Some exhibited potent COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM . This suggests potential applications in treating inflammatory conditions.
Case Studies
Several case studies have documented the biological activities of imidazo derivatives:
-
Study on Antitumor Effects :
- Objective : To evaluate the efficacy of imidazo derivatives against TNBC.
- Results : Compounds demonstrated significant growth inhibition with minimal effects on non-tumorigenic cells.
- : These compounds could serve as lead candidates for further development in cancer therapy.
-
Evaluation of Anti-inflammatory Properties :
- Objective : Assess COX enzyme inhibition.
- Results : Certain derivatives showed high selectivity for COX-2 over COX-1.
- : This selectivity indicates potential for developing safer anti-inflammatory drugs.
Data Tables
Property | Value |
---|---|
Molecular Formula | C14H21N3O4 |
Molecular Weight | 295.34 g/mol |
CAS Number | 1053656-22-6 |
GI50 (in MDA-MB-231 cells) | 13 μM |
COX-2 IC50 | 0.02–0.04 μM |
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
ethyl 2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-5-18-13(17)11-12(14(2,3)4)15-10-8-6-7-9-16(10)11/h5-9H2,1-4H3 |
InChI Key |
KEJYHYVPRQSYQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1CCCC2)C(C)(C)C |
Origin of Product |
United States |
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